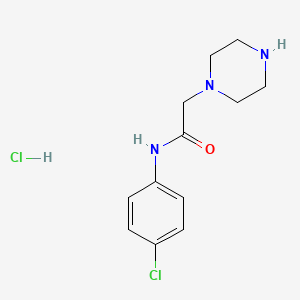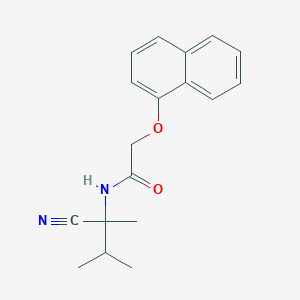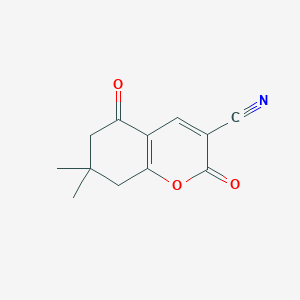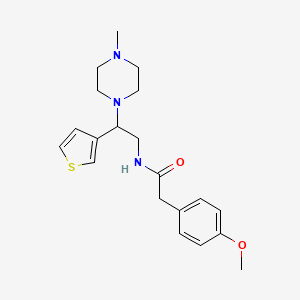
N~5~-(4-bromobenzyl)-2-methoxy-5-pyrimidinecarboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N~5~-(4-bromobenzyl)-2-methoxy-5-pyrimidinecarboxamide is a chemical compound that has gained significant attention in the scientific community due to its potential use in various research applications. This compound is also known as BRD0705 and has been studied extensively for its mechanism of action and physiological effects.
Mechanism of Action
The mechanism of action of N~5~-(4-bromobenzyl)-2-methoxy-5-pyrimidinecarboxamide involves its binding to bromodomain-containing proteins. This binding leads to the inhibition of protein-protein interactions involved in the regulation of gene expression. This, in turn, can lead to changes in cellular processes such as proliferation and differentiation.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells in vitro and in vivo. It has also been shown to reduce inflammation in animal models.
Advantages and Limitations for Lab Experiments
One advantage of using N~5~-(4-bromobenzyl)-2-methoxy-5-pyrimidinecarboxamide in lab experiments is its high affinity for bromodomain-containing proteins. This makes it a useful tool compound for studying the role of these proteins in various biological processes. However, one limitation of using this compound is its potential toxicity, which can affect the results of experiments.
Future Directions
There are several future directions for the study of N~5~-(4-bromobenzyl)-2-methoxy-5-pyrimidinecarboxamide. One area of research is the development of more potent and selective compounds that can be used to study specific bromodomain-containing proteins. Another area of research is the investigation of the role of these proteins in various diseases such as cancer and inflammation. Additionally, the potential use of this compound as a therapeutic agent for these diseases can also be explored.
Synthesis Methods
The synthesis of N~5~-(4-bromobenzyl)-2-methoxy-5-pyrimidinecarboxamide involves the reaction of 4-bromobenzyl chloride with 2-methoxy-5-aminopyrimidine in the presence of a base such as potassium carbonate. The resulting product is then purified using various techniques such as recrystallization or column chromatography.
Scientific Research Applications
N~5~-(4-bromobenzyl)-2-methoxy-5-pyrimidinecarboxamide has been studied for its potential use as a tool compound in various research applications. It has been shown to have high affinity for bromodomain-containing proteins, which are involved in the regulation of gene expression. This compound can be used to study the role of these proteins in various biological processes such as cancer and inflammation.
properties
IUPAC Name |
N-[(4-bromophenyl)methyl]-2-methoxypyrimidine-5-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12BrN3O2/c1-19-13-16-7-10(8-17-13)12(18)15-6-9-2-4-11(14)5-3-9/h2-5,7-8H,6H2,1H3,(H,15,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MYZSCKALTYEBMX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC=C(C=N1)C(=O)NCC2=CC=C(C=C2)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12BrN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.16 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-((3-(3-Fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)-1-(piperidin-1-yl)ethanone](/img/structure/B2727456.png)
![2-(4-chlorophenyl)-N-(4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)acetamide](/img/structure/B2727457.png)
![2-(3-methoxybenzyl)-8-(3-phenyl-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-3(2H)-one](/img/structure/B2727459.png)
![4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-hydroxy-3-methylbutanoic acid](/img/structure/B2727460.png)


![Ethyl 3-[bis(2-methoxyethyl)amino]propanoate](/img/structure/B2727464.png)
![(Z)-2-(2,5-dioxopyrrolidin-1-yl)-N-(3-ethyl-4,7-dimethoxybenzo[d]thiazol-2(3H)-ylidene)acetamide](/img/structure/B2727465.png)


![N-[4-(3-methoxypyrrolidin-1-yl)phenyl]quinoxaline-6-carboxamide](/img/structure/B2727470.png)
![N-[2-(5-ethyl-1,3-thiazol-2-yl)ethyl]-2-fluoropyridine-4-carboxamide](/img/structure/B2727472.png)

![2-[1-(2-Methoxy-ethyl)-5-(4-methoxy-phenyl)-1H-imidazol-2-ylsulfanyl]-N-(5-methyl-isoxazol-3-yl)-acetamide](/img/structure/B2727478.png)